Apelin-13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Apelin-13 is a 13 amino acid oligopeptide which is the ligand for the apelin receptor (also known as the APJ receptor). It exhibits hypotensive and neuroprotective effects, and may be a potential prognostic biomarker for acute ischemic stroke and multiple sclerosis . It is also involved in the regulation of various physiopathological mechanisms such as apoptosis, neuroinflammation, angiogenesis, and oxidative stress .

Synthesis Analysis

Apelin-13 is synthesized from apelin-36, an endogenous peptide ligand for the human APJ receptor . It was synthesized on a 2-chlorotrityl chloride resin using the standard Fmoc solid-phase methodology using a microwave synthesizer .Molecular Structure Analysis

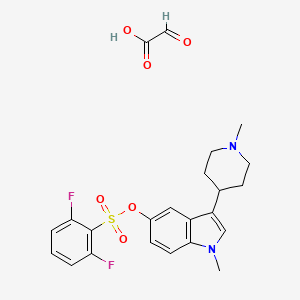

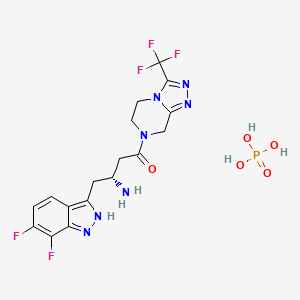

The molecular formula of Apelin-13 is C69H111N23O16S . The structural characterization of a fully active human apelin receptor (APJR) complexed with heterotrimeric G protein observed in both 2:1 and 1:1 stoichiometric ratios .Chemical Reactions Analysis

Apelin-13 protects against I/R-induced ROS-mediated inflammation and oxidative stress through activating the AMPK/GSK-3β pathway via AR/Gα/PLC/IP3/CaMKK signaling .Physical And Chemical Properties Analysis

Apelin-13 has a molecular weight of 1550.8 g/mol . The two shorter isoforms of Apelin-13 had 8 to 60-fold higher activity than apelin-36 with respect to measurements of the AR-induced cellular acidification rate .Wissenschaftliche Forschungsanwendungen

Apelin-13: A Comprehensive Analysis of Scientific Research Applications

Metabolic Disease Regulation: Apelin-13 functions as an adipokine, playing a crucial role in regulating biological processes like oxidative stress, inflammation, apoptosis, and energy metabolism. This makes it significant in the prevention and treatment of various metabolic diseases .

Neuroprotection: Apelin-13 has been found to increase cell survival under oxidative stress, decrease the Bax/Bcl-2 ratio, and reduce caspase-3 protein expression in antioxidant stress experiments. It also regulates autophagy, apoptosis, synaptic plasticity of neurons, and microglia polarization, which are beneficial in slowing Alzheimer’s disease progression .

Cancer Research: Apelin plays a role in cancer development and may predict treatment response and prognosis. Circulating apelin levels have been associated with various clinicopathological characteristics and survival outcomes in cancer patients .

Wirkmechanismus

Target of Action

Apelin-13 is a neuroprotective peptide that plays a crucial role in preventing Alzheimer’s disease (AD). Its primary target is the apelin receptor (APJ) . APJ is widely expressed in the body and is associated with several physiological and pathophysiological cell activities, including apoptosis, autophagy, synaptic plasticity, and neuroinflammation .

Mode of Action

Apelin-13 exerts its neuroprotective effects through various mechanisms:

Biochemical Pathways

Apelin-13 activates the AMP-activated protein kinase (AMPK) pathway in brain tissue. This activation occurs through the apelin receptor (AR)/Gα/Phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3)/calmodulin-dependent protein kinase (CaMKK) signaling pathway .

Result of Action

The molecular and cellular effects of Apelin-13 include:

Action Environment

Environmental factors, such as lifestyle, diet, and stress, can influence Apelin-13’s efficacy and stability. Maintaining a healthy lifestyle and minimizing stress may enhance its protective effects against AD.

Safety and Hazards

Systemic administration of apelin-13 or its posttranslationally modified form, pyroglutamate apelin-13, exert vasodilatory and antihypertensive effects. Yet, central application of apelin increases blood pressure and its systemic effects may be compromised in the presence of endothelial dysfunction . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Zukünftige Richtungen

The apelin/APJ axis may represent a new target for the development of novel therapeutic approaches for the treatment of hypertension and cardiovascular disease . The apelin-13/APJ signaling pathway is involved in the occurrence and development of cerebral ischemia, and it may have therapeutic potential in cerebral ischemia .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCCRHIAIBQDPX-PEWBXTNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H111N23O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apelin-13 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)